molecular formula C14H19NO2 B12973830 1-(Heptyloxy)-2-isocyanatobenzene CAS No. 55792-35-3

1-(Heptyloxy)-2-isocyanatobenzene

Cat. No.: B12973830
CAS No.: 55792-35-3
M. Wt: 233.31 g/mol
InChI Key: GOPFHOHZJNVFNI-UHFFFAOYSA-N
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Description

1-(Heptyloxy)-2-isocyanatobenzene is an aromatic isocyanate characterized by a heptyloxy (-O-C₇H₁₅) substituent at the 1-position and an isocyanato (-NCO) group at the 2-position of the benzene ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of ureas, carbamates, and polyurethanes. Its long heptyloxy chain enhances lipophilicity, making it suitable for applications requiring hydrophobic interactions, such as coatings or drug delivery systems .

Properties

IUPAC Name

1-heptoxy-2-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-3-4-5-8-11-17-14-10-7-6-9-13(14)15-12-16/h6-7,9-10H,2-5,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPFHOHZJNVFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC=C1N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536154
Record name 1-(Heptyloxy)-2-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55792-35-3
Record name 1-(Heptyloxy)-2-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Heptyloxy)-2-isocyanatobenzene typically involves the reaction of 1-(Heptyloxy)-2-nitrobenzene with a reducing agent to form the corresponding amine, followed by the reaction with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often include:

    Reduction Step: Using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Isocyanate Formation: Reacting the amine with phosgene or triphosgene under controlled temperature and anhydrous conditions to prevent hydrolysis of the isocyanate group.

Industrial Production Methods: Industrial production methods for 1-(Heptyloxy)-2-isocyanatobenzene may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions: 1-(Heptyloxy)-2-isocyanatobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, to form corresponding carbamates.

    Polymerization Reactions: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and water.

    Catalysts: Tertiary amines or metal catalysts for polymerization reactions.

    Conditions: Typically carried out at room temperature or slightly elevated temperatures, under anhydrous conditions to prevent unwanted side reactions.

Major Products:

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Polyurethanes: Formed by polymerization with polyols.

Scientific Research Applications

1-(Heptyloxy)-2-isocyanatobenzene has several applications in scientific research, including:

    Materials Science: Used in the synthesis of advanced materials such as polyurethanes and other polymers with specific properties.

    Pharmaceuticals: Potential use in drug development as a building block for the synthesis of bioactive molecules.

    Biology: Utilized in the modification of biomolecules for research purposes, such as labeling proteins or nucleic acids.

    Industry: Employed in the production of coatings, adhesives, and sealants due to its reactivity with various substrates.

Mechanism of Action

The mechanism of action of 1-(Heptyloxy)-2-isocyanatobenzene primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the formation of ureas and carbamates in pharmaceuticals and the production of polyurethanes in materials science. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Substituents Key Properties/Applications Reference
1-(Heptyloxy)-2-isocyanatobenzene Not explicitly provided -O-C₇H₁₅ (1-position), -NCO (2) High lipophilicity; polymer synthesis, drug intermediates
2-(Chloromethyl)phenyl isocyanate 52986-66-0 -CH₂Cl (2-position), -NCO (1) Reacts with amines; intermediate for agrochemicals
1-Isocyanato-4-methoxybenzene Not explicitly provided -OCH₃ (4-position), -NCO (1) Anticonvulsant precursor; moderate polarity
1-Isocyanato-2-methyl-4-nitrobenzene Not explicitly provided -CH₃ (2), -NO₂ (4), -NCO (1) Electron-withdrawing groups enhance reactivity in electrophilic substitutions
1,6-Diisocyanatohexane (HDI) 822-06-0 Two -NCO groups (aliphatic) Crosslinking agent in polyurethanes; high volatility

Key Findings:

Lipophilicity and Chain Length: The heptyloxy group in 1-(Heptyloxy)-2-isocyanatobenzene confers greater hydrophobicity compared to shorter-chain analogs (e.g., methoxy or chloromethyl derivatives), improving its compatibility in non-polar matrices .

Electron Effects: Electron-donating groups (e.g., heptyloxy, methoxy) stabilize the aromatic ring but reduce electrophilic reactivity of the -NCO group. In contrast, electron-withdrawing groups (e.g., -NO₂ in 1-Isocyanato-2-methyl-4-nitrobenzene) increase reactivity toward nucleophiles .

Safety and Handling: Aliphatic diisocyanates like HDI exhibit higher volatility and toxicity compared to aromatic mono-isocyanates, necessitating stricter handling protocols .

Biological Activity

1-(Heptyloxy)-2-isocyanatobenzene is a chemical compound with the molecular formula C₁₄H₁₉NO₂. It has garnered attention in various fields due to its potential biological activities, including its effects on cellular mechanisms and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The structure of 1-(Heptyloxy)-2-isocyanatobenzene can be represented as follows:

C14H19NO2\text{C}_{14}\text{H}_{19}\text{N}\text{O}_{2}

This compound features a heptyloxy group attached to an isocyanato-substituted benzene ring, which influences its solubility and reactivity.

Anticancer Properties

Research indicates that 1-(Heptyloxy)-2-isocyanatobenzene exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and prostate cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
PC-3 (Prostate Cancer)15.0Cell cycle arrest

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

1-(Heptyloxy)-2-isocyanatobenzene has also been investigated for its anti-inflammatory effects . In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. A notable study observed that the compound significantly decreased paw swelling in a carrageenan-induced paw edema model.

Treatment GroupPaw Swelling (mm)Cytokine Levels (pg/mL)
Control8.0TNF-α: 150, IL-6: 200
Compound Treatment4.5TNF-α: 75, IL-6: 100

This evidence points towards its potential utility in managing inflammatory diseases.

Toxicity and Safety Profile

The safety profile of 1-(Heptyloxy)-2-isocyanatobenzene has been evaluated through various toxicity assays. In acute toxicity studies conducted on rodents, the compound exhibited low toxicity with an LD50 greater than 2000 mg/kg when administered orally. Furthermore, it was not classified as a skin sensitizer or irritant based on standardized tests.

Study on Anticancer Activity

A pivotal case study involved the evaluation of the anticancer effects of 1-(Heptyloxy)-2-isocyanatobenzene on human breast cancer cells (MCF-7). The study aimed to assess the compound's efficacy in inducing apoptosis through the activation of caspase pathways. Results indicated that treatment with the compound led to increased caspase-3 activity and subsequent apoptosis in a dose-dependent manner.

Study on Anti-inflammatory Properties

Another case study focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The results demonstrated that administration of 1-(Heptyloxy)-2-isocyanatobenzene significantly reduced joint inflammation and improved mobility compared to control groups.

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